

cross-referencing spectroscopic data of 2-methyl-2-phenyl-oxazolidine

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Compound of Interest

Compound Name: Oxazolidine, 2-methyl-2-phenyl-

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A comprehensive guide to the cross-referencing of spectroscopic data for 2-methyl-2-phenyl-oxazolidine is presented below for researchers, scientists, and professionals in drug development. This guide focuses on the expected spectroscopic characteristics of 2-methyl-2-phenyl-oxazolidine by drawing comparisons with structurally similar compounds for which experimental data is available.

Spectroscopic Data Comparison

Due to the limited availability of direct experimental spectroscopic data for 2-methyl-2-phenyl-oxazolidine in public databases, this guide provides a comparative analysis of related oxazolidine derivatives. The data presented in the following tables for analogous compounds can be used to predict the spectral characteristics of 2-methyl-2-phenyl-oxazolidine.

Expected ^1H NMR Spectral Properties for 2-methyl-2-phenyl-oxazolidine:

Based on the structures of related compounds, the proton NMR spectrum of 2-methyl-2-phenyl-oxazolidine is expected to show:

- A singlet for the methyl protons (CH_3) around 1.5-2.0 ppm.
- Multiplets for the methylene protons on the oxazolidine ring ($-\text{CH}_2\text{-N-}$ and $-\text{CH}_2\text{-O-}$) between 3.0 and 5.0 ppm.
- Multiplets for the aromatic protons of the phenyl group in the region of 7.2-7.5 ppm.

- A broad singlet for the amine proton (NH) which may vary in chemical shift depending on the solvent and concentration.

Expected ^{13}C NMR Spectral Properties for 2-methyl-2-phenyl-oxazolidine:

The carbon NMR spectrum is anticipated to display:

- A signal for the methyl carbon ($-\text{CH}_3$) around 20-30 ppm.
- Signals for the methylene carbons of the oxazolidine ring ($-\text{CH}_2\text{-N-}$ and $-\text{CH}_2\text{-O-}$) in the range of 45-80 ppm.
- A signal for the quaternary carbon at the 2-position ($-\text{C}(\text{CH}_3)(\text{Ph})-$) between 90 and 100 ppm.
- Signals for the aromatic carbons of the phenyl group between 125 and 145 ppm.

Expected Infrared (IR) Spectroscopy Features for 2-methyl-2-phenyl-oxazolidine:

The IR spectrum would likely exhibit characteristic absorption bands corresponding to:

- N-H stretching, typically a sharp peak around $3300\text{-}3400\text{ cm}^{-1}$.
- C-H stretching of the aromatic ring just above 3000 cm^{-1} and of the alkyl groups just below 3000 cm^{-1} .
- C=C stretching of the aromatic ring around 1600 cm^{-1} and 1450 cm^{-1} .
- C-N stretching in the $1250\text{-}1020\text{ cm}^{-1}$ region.
- C-O stretching, typically a strong peak in the $1260\text{-}1000\text{ cm}^{-1}$ range.

Expected Mass Spectrometry Fragmentation for 2-methyl-2-phenyl-oxazolidine:

In mass spectrometry (electron ionization), the molecule would be expected to show a molecular ion peak $[\text{M}]^+$. Common fragmentation patterns for oxazolidines involve the loss of the substituents at the 2-position and ring cleavage. The loss of a methyl group ($[\text{M}-15]^+$) or a phenyl group ($[\text{M}-77]^+$) would be anticipated.

Comparison with Alternative Compounds

The following tables summarize the available spectroscopic data for compounds structurally related to 2-methyl-2-phenyl-oxazolidine.

Table 1: ¹H NMR Spectroscopic Data of Related Oxazolidine Derivatives

Compound	Solvent	Chemical Shift (ppm) and Multiplicity	Reference
(4S,5R)-4-methyl-5-phenyloxazolidin-2-one	CDCl ₃	0.80 (d, J = 6.6 Hz, 3H), 4.18–4.24 (m, 1H), 5.70 (d, J = 8.1 Hz, 1H), 6.79 (br s, 1H), 7.27–7.29 (m, 2H), 7.31–7.34 (m, 1H), 7.35–7.40 (m, 2H)	[1]
2-Methyl-2-oxazoline	-	1.95 (s, 3H), 3.75 (t, 2H), 4.20 (t, 2H)	[2]

Table 2: ¹³C NMR Spectroscopic Data of Related Oxazolidine Derivatives

Compound	Solvent	Chemical Shift (ppm)	Reference
(4S,5R)-4-methyl-5-phenyloxazolidin-2-one	CDCl ₃	17.4, 52.3, 80.9, 125.8, 128.3, 128.4, 134.9, 159.8	[1]
2-Methyl-2-oxazoline	-	13.8, 54.5, 67.2, 168.0	-

Table 3: Mass Spectrometry Data of Related Oxazolidine Derivatives

Compound	Ionization Method	m/z (Relative Intensity)	Reference
2-Phenyl-oxazolidine	Not specified	149, 118, ...	[3]
3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone	Electron Ionization	-	[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.

^1H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.
- Acquire a standard one-dimensional ^1H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for quaternary carbons.
- Process the data similarly to the ¹H spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS (for volatile and thermally stable compounds):

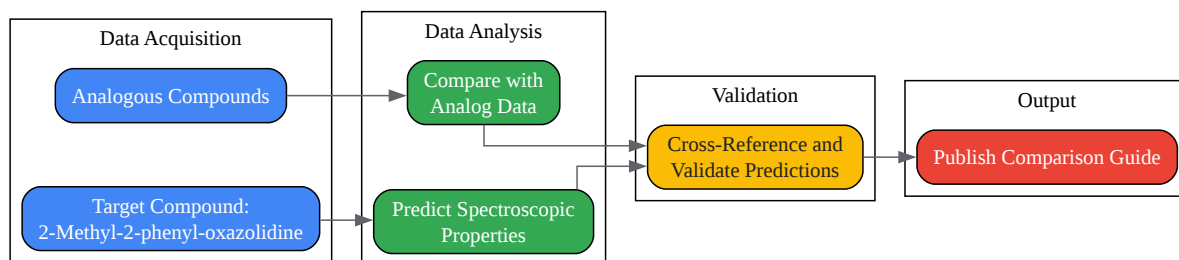
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Inject the solution into the GC, where the compound is separated on a capillary column.
- The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

ESI-MS (for less volatile or thermally labile compounds):

- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 μM).
- Infuse the solution directly into the ESI source, where it is sprayed into a fine mist and ionized.
- The ions are then analyzed by the mass spectrometer.

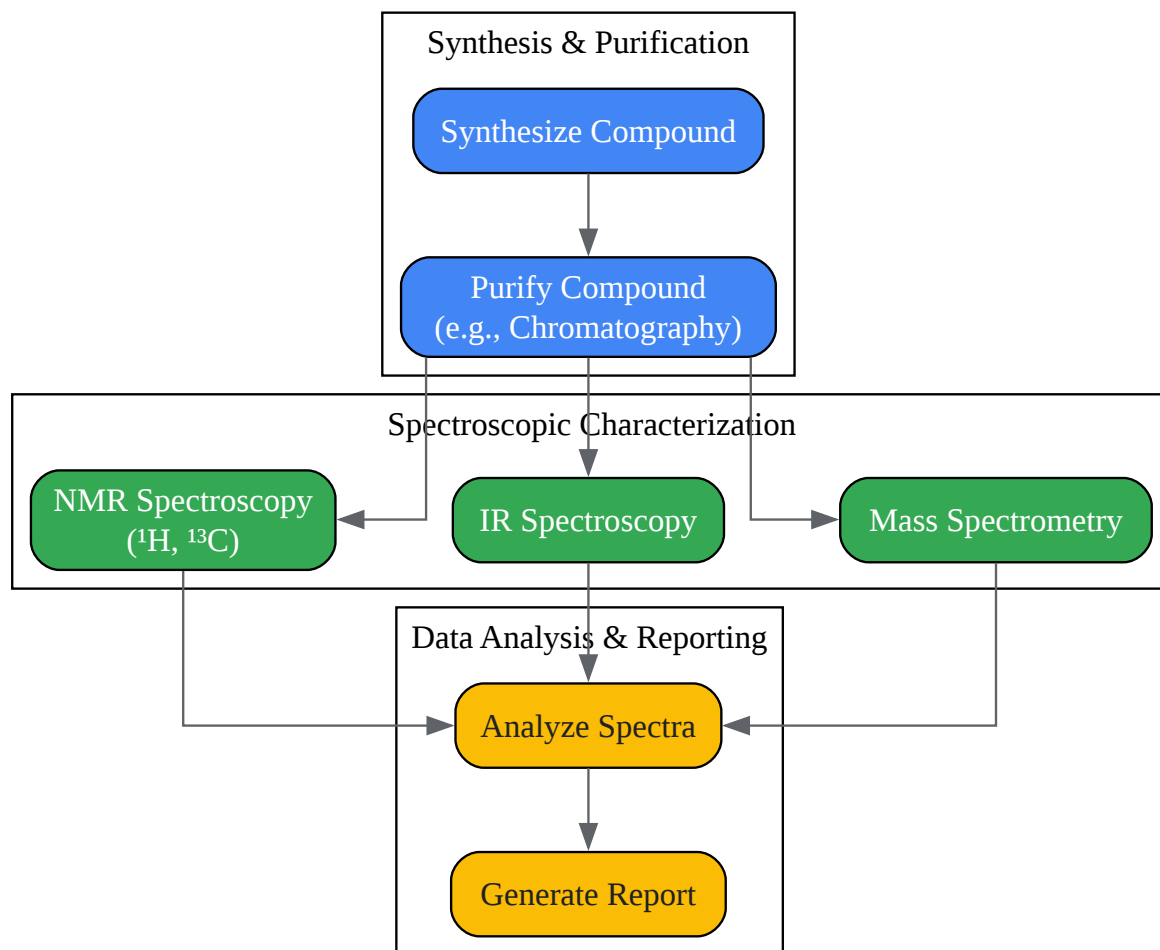
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data cross-referencing and a general experimental workflow for compound characterization.



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Caption: Logical workflow for cross-referencing spectroscopic data.



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Caption: General experimental workflow for compound characterization.

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